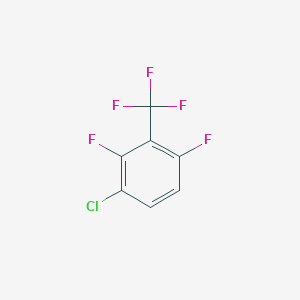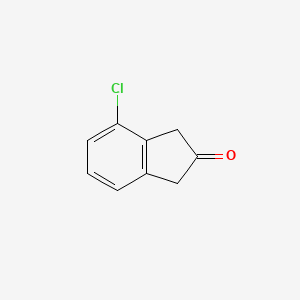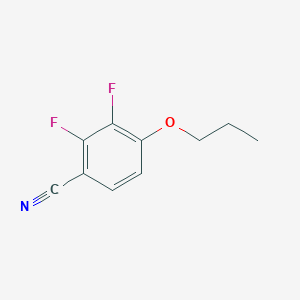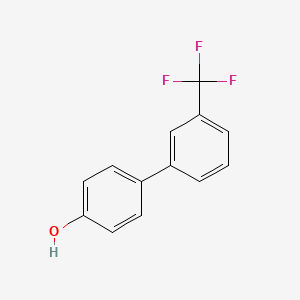
4-(3-Trifluoromethylphenyl)phenol
Overview
Description
“4-(3-Trifluoromethylphenyl)phenol” is a chemical compound with the linear formula C13H9F3O . It is also known as 4’-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol .
Synthesis Analysis
The synthesis of “4-(3-Trifluoromethylphenyl)phenol” and its derivatives has been a subject of research. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study discussed the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “4-(3-Trifluoromethylphenyl)phenol” has been analyzed using various techniques such as FT-IR, NMR, and SC-XRD . The crystal analysis pointed up the presence of two crystallographically independent molecules in an asymmetric unit that are linked with each other through O–H···N and comparatively weak C–H···O bonding .
Physical And Chemical Properties Analysis
“4-(3-Trifluoromethylphenyl)phenol” has a molecular weight of 162.11 g/mol . It has a boiling point of 178-179 °C and a melting point of -2 to -1.8 °C. The compound has a density of 1.333 g/mL at 25 °C .
Scientific Research Applications
Herbicide Development
This compound has been used in the design of herbicides. Specifically, it has been incorporated into phenoxy-6-methyl-4-(3-trifluoromethylphenyl)pyridazines, which have shown promising herbicidal activity .
Analgesic Research
In pharmacophore models for analgesics, derivatives of 4-(3-Trifluoromethylphenyl)phenol have been synthesized and characterized, indicating potential in pain management studies .
Life Science Industry
It is also utilized in the life science industry, contributing to research, biotechnology development, and pharmaceutical drug therapy production .
Antiglaucoma Agents
One specific application is in the preparation of travoprost, an antiglaucoma agent, highlighting its role in medical therapeutic development .
Synthesis of Chemical Compounds
The compound serves as a versatile building block for synthesizing various chemical compounds, including pesticides, showcasing its utility in chemical engineering .
Safety and Hazards
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUSUCKUEGOGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602379 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylphenyl)phenol | |
CAS RN |
191724-12-6 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



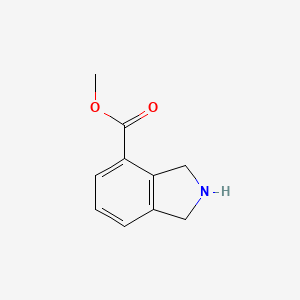
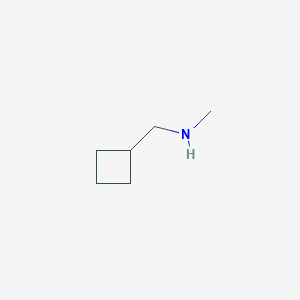
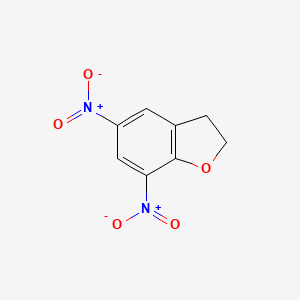

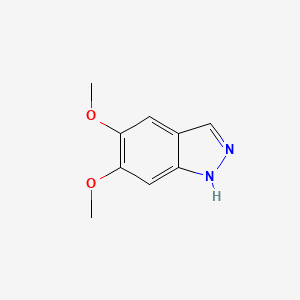
![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)

